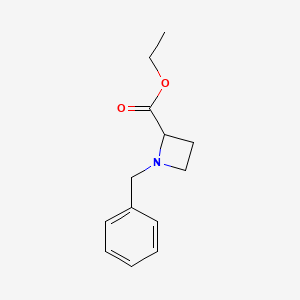

Ethyl 1-benzylazetidine-2-carboxylate

Description

Significance of the Azetidine (B1206935) Core in Modern Organic Synthesis

The azetidine ring is a saturated heterocycle analogous to cyclobutane. rsc.org Its significance in organic synthesis is largely driven by its considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain is intermediate between that of the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain and stability makes the azetidine ring stable enough for convenient handling while also being susceptible to unique reactivity under specific reaction conditions, often involving ring-opening or expansion reactions. rsc.orgresearchgate.net

This reactivity makes azetidines versatile intermediates and raw materials for constructing more complex nitrogen-containing compounds, including amino acids and alkaloids. rsc.orgresearchgate.netmagtech.com.cn The rigid four-membered ring also allows for stereoselective functionalization, using existing substituents to direct the stereochemistry of subsequent reactions. rsc.org Modern synthetic methods for creating the azetidine core are diverse and include intramolecular cyclizations, cycloadditions, and ring contractions of larger heterocycles. rsc.orgmagtech.com.cn

Overview of Azetidine Derivatives in Contemporary Chemical Research

The azetidine moiety is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities. rsc.orgmedwinpublishers.com The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and is known to be a proline antagonist. medwinpublishers.com Since then, the azetidine core has been incorporated into various therapeutic agents.

Examples of Bioactive Molecules Containing the Azetidine Core:

Azelnidipine: An antihypertensive calcium channel blocker. rsc.org

Cobimetinib: A mitogen-activated protein kinase inhibitor used in cancer therapy. rsc.org

Ximelagatran: An oral anticoagulant. rsc.org

Beyond medicinal chemistry, azetidine derivatives are utilized as chiral templates and in polymer synthesis. rsc.org Research has focused on developing novel synthetic strategies to produce functionalized azetidines, including methods like C-H activation, palladium-catalyzed amination, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org These advanced methods allow for the construction of densely functionalized azetidines that are difficult to access through traditional means. rsc.org

Contextualizing Ethyl 1-benzylazetidine-2-carboxylate within Azetidine Chemistry

This compound is a specific, functionalized derivative of the core azetidine structure. It serves as a valuable building block in synthetic organic chemistry. Its structure is characterized by two key functional groups attached to the azetidine ring:

An Ethyl Carboxylate Group at the 2-position: This ester group provides a reactive site for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds or other functional groups.

A Benzyl (B1604629) Group at the 1-position (on the nitrogen atom): The benzyl group often serves as a protecting group for the nitrogen atom. It is stable under many reaction conditions but can be removed through methods like hydrogenolysis when desired. rsc.org

This combination of a reactive ester and a stable, yet removable, N-protecting group makes this compound a useful intermediate for the synthesis of more complex azetidine-containing molecules. Its synthesis can be achieved through various routes, often involving the cyclization of appropriately substituted open-chain precursors. rsc.org

Below is an interactive data table summarizing the key chemical properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWJXMWPDZPGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454305 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-11-4 | |

| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Ethyl 1 Benzylazetidine 2 Carboxylate and Azetidine Derivatives

Reactivity of the Ethyl Ester Moiety

The ethyl ester group at the 2-position of the azetidine (B1206935) ring undergoes typical ester transformations, including hydrolysis and transesterification. These reactions are fundamental in modifying the carboxylic acid functionality and are often employed in the synthesis of more complex molecules.

Esterification and Hydrolysis Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is the reverse of hydrolysis. The hydrolysis of ethyl 1-benzylazetidine-2-carboxylate can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 1-benzylazetidine-2-carboxylic acid and ethanol (B145695). The reaction is reversible, and its equilibrium can be shifted towards the products by using a large volume of water. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the irreversible hydrolysis of the ester. This reaction, known as saponification, produces the corresponding carboxylate salt (sodium 1-benzylazetidine-2-carboxylate) and ethanol. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.

| Reaction Type | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 1-benzylazetidine-2-carboxylic acid, Ethanol | Reversible reaction |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 1-benzylazetidine-2-carboxylate, Ethanol | Irreversible reaction |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to synthesize other esters of 1-benzylazetidine-2-carboxylic acid. This process can be catalyzed by either an acid or a base. organic-chemistry.org

In a typical acid-catalyzed transesterification, the ester is treated with an excess of another alcohol (e.g., methanol) in the presence of an acid catalyst to produce mthis compound and ethanol. Conversely, base-catalyzed transesterification involves the use of a catalytic amount of a strong base, such as the corresponding alkoxide. The equilibrium of the reaction is typically shifted by using the desired alcohol as the solvent. organic-chemistry.org

| Catalyst | Reactant Alcohol | Product Ester | Byproduct |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound | Ethanol |

| Base (e.g., NaOCH₃) | Methanol | Mthis compound | Ethanol |

Ring Reactivity of the Azetidine Core

The four-membered azetidine ring is characterized by significant ring strain, which is the primary driver for its unique reactivity. rsc.orgresearchwithrutgers.com This strain facilitates ring-opening reactions and allows for various intramolecular rearrangements and expansions, making azetidines valuable synthetic intermediates. rsc.orgrsc.org

Nucleophilic Ring-Opening Reactions

The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles. These reactions are often promoted by activation of the nitrogen atom, for instance, through protonation or quaternization, which enhances the leaving group ability of the nitrogen.

Nucleophilic attack can occur at either the C2 or C4 position, and the regioselectivity is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile. For instance, the reaction of N-activated azetidines with organometallic reagents like Grignard reagents can lead to the formation of functionalized amines. nih.gov While specific studies on this compound are limited, related azetidine systems demonstrate this reactivity pattern.

| Nucleophile | Azetidine Derivative | Product | Reference |

| Grignard Reagents | N-Activated Azetidines | Ring-opened amino alcohols | nih.gov |

| Organocuprates | Activated Azetidines | γ-Amino ketones | General Azetidine Reactivity |

| Azides | N-Tosylazetidines | 1,3-Diamines | General Azetidine Reactivity |

Intramolecular Cyclization and Ring Expansion Reactions

The inherent strain in the azetidine ring can be harnessed to drive intramolecular cyclization and ring expansion reactions. These transformations can lead to the formation of larger, more complex heterocyclic systems. For example, appropriately substituted azetidines can undergo intramolecular nucleophilic attack to form bicyclic products. nih.gov

Ring expansion reactions of azetidines can be initiated by various stimuli, including thermal or photochemical conditions, or through the use of specific reagents. rsc.org For instance, N-(ω-haloalkyl)-azetidin-2-ones have been shown to undergo transamidative ring expansion in the presence of liquid ammonia to form medium-sized 1,5-diaza cyclic ketones. rsc.org While this specific example involves an azetidinone, similar principles can apply to other activated azetidine derivatives. Another example is the rhodium-catalyzed ring expansion of N-benzyl-2-vinylazetidines, which proceeds through a [2+2+1] cycloaddition to yield substituted piperidines.

| Reaction Type | Starting Material | Conditions | Product | Reference |

| Transamidative Ring Expansion | N-(3-Halogenopropyl)-4-phenylazetidin-2-one | Liquid Ammonia | 4-phenyl-1,5-diazacyclooctan-2-one | rsc.org |

| Rhodium-Catalyzed Ring Expansion | N-Benzyl-2-vinylazetidine | Rh(I) catalyst, CO | Substituted Piperidine | General Azetidine Reactivity |

Strain-Driven Reactivity Characteristics

The reactivity of azetidines is fundamentally governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchwithrutgers.com This inherent strain makes the azetidine ring susceptible to cleavage under conditions where larger rings would be inert. rsc.org The relief of this strain provides a thermodynamic driving force for many of the reactions involving the azetidine core. nih.gov

This strain-driven reactivity is evident in reactions such as the [2+2] photocycloadditions used to synthesize azetidines, which can be reversible under certain conditions, leading to ring cleavage. researchgate.netresearchgate.net Furthermore, the strain can be exploited in multicomponent reactions, where the ring-opening of a highly strained azabicyclo[1.1.0]butane, a related structure, drives the reaction forward to produce functionalized azetidines. nih.gov The benzyl (B1604629) group on the nitrogen of this compound plays a role in the electronic nature of the nitrogen atom and can influence the facility of these strain-driven reactions.

Mechanistic Investigations of Azetidine Transformations

The study of reaction mechanisms provides fundamental insights into the formation and reactivity of strained four-membered heterocycles like azetidines. Understanding these pathways is crucial for the development of novel synthetic methodologies and for predicting the behavior of these compounds in various chemical environments. This section delves into the mechanistic details of both the formation of the azetidine ring through various catalytic and photochemical methods, and its subsequent transformations, particularly acid-mediated ring-opening reactions.

Mechanistic Pathways of Azetidine Ring Formation

The construction of the strained azetidine ring is a significant challenge in synthetic chemistry. A variety of sophisticated mechanistic pathways have been developed to overcome the inherent difficulties associated with the formation of four-membered rings. These methods often rely on metal catalysis or photochemical activation to control the reactivity and selectivity of the cyclization process.

Copper(I) catalysis has emerged as a powerful tool for constructing azetidine frameworks through elegant cascade reactions. One such strategy involves the skeletal rearrangement of O-propargylic oximes. nih.gov Mechanistic studies have revealed that this process occurs through a one-pot, four-step tandem sequence initiated by the copper(I) catalyst. nih.govrsc.org The proposed cascade begins with a nih.govacs.org-rearrangement, followed by a 4π-electrocyclization, a subsequent ring-opening, and a final recyclization step to yield azetidine nitrones. rsc.org The specific outcome and the formation of different isomers can be significantly influenced by the substituents present on the alkyne and oxime moieties. nih.gov

Another distinct copper-catalyzed pathway involves a photo-induced [3+1] radical cascade cyclization. acs.orgrsc.org In this mechanism, a photosensitized Cu(I) complex initiates a single-electron oxidation of an aliphatic amine, generating an α-aminoalkyl radical. magtech.com.cn This radical adds to an alkyne to form a vinyl radical intermediate. magtech.com.cn A key step in the cascade is a subsequent 1,5-hydrogen atom transfer (HAT), which relocates the radical to a tertiary carbon position. rsc.orgmagtech.com.cn This tertiary radical then undergoes a 4-exo-trig cyclization to form the azetidine ring. rsc.org Density functional theory (DFT) calculations have highlighted the critical role of the tertiary radical intermediate in ensuring the success of the cyclization step. rsc.org

Table 1: Overview of Copper(I)-Catalyzed Azetidine Formation Mechanisms

| Mechanism Type | Starting Materials | Key Mechanistic Steps | Catalyst System | Ref. |

| Rearrangement Cascade | O-propargylic oximes | nih.govacs.org-rearrangement, 4π-electrocyclization, ring-opening, recyclization | Copper(I) with 2-aminopyridine | nih.govrsc.org |

| Photo-Induced Radical Cascade | Aliphatic amines, Alkynes | α-aminoalkyl radical formation, addition to alkyne, 1,5-HAT, 4-exo-trig cyclization | Photo-excited Cu(I) complex | rsc.orgmagtech.com.cn |

Palladium catalysis offers a direct route to functionalized azetidines by enabling intramolecular C(sp³)–H amination. This strategy often utilizes a directing group, such as a picolinamide (B142947), to guide the catalyst to a specific C-H bond. researchgate.netamazonaws.com The mechanism for this transformation involves the activation of a γ-C(sp³)–H bond. acs.org The key step is a reductive elimination from an alkyl-Pd(IV) intermediate. acs.orgbeilstein-journals.org This high-valent palladium species is generated through the action of an oxidant. acs.org The proposed pathway details the dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) complex, which creates an octahedral Pd(IV) species. acs.orgbeilstein-journals.org This intermediate then undergoes intramolecular cyclization, forming the azetidine ring and regenerating the Pd(II) catalyst. acs.org This method demonstrates excellent functional group tolerance. acs.orgbeilstein-journals.org

Table 2: Key Steps in Palladium(II)-Catalyzed Intramolecular C-H Amination

| Step | Description | Intermediate Species |

| 1. C-H Activation | Directing group-assisted activation of a γ-C(sp³)–H bond by Pd(II). | Cyclometalated Pd(II) complex |

| 2. Oxidation | Oxidation of the Pd(II) complex to a high-valent Pd(IV) species. | Amino-alkyl-Pd(IV) complex |

| 3. Anion Dissociation | Dissociative ionization of an anion (e.g., OTs⁻) from the Pd(IV) center. | Octahedral Pd(IV) species |

| 4. Reductive Elimination | Intramolecular cyclization via reductive elimination. | Azetidine product and Pd(II) catalyst |

The reaction between imines and isocyanides can lead to the formation of azetidines through pathways distinct from classical multicomponent reactions like the Ugi reaction. One such mechanism involves the sequential addition of two isocyanide units to an imine under Lewis acid catalysis. nih.gov The proposed pathway begins with the nucleophilic addition of the first isocyanide to a Lewis acid-activated imine, which forms a nitrilium ion intermediate. nih.gov In the absence of other nucleophiles like carboxylic acids, this intermediate is then attacked by a second molecule of isocyanide. nih.gov The subsequent ring-closure of the resulting species yields a 4-membered bis(imino)azetidine ring system. nih.gov

A mechanistically different approach is the [3+1] cycloaddition of an azomethine ylide with an isocyanide. rsc.org In this process, a donor-acceptor aziridine (B145994) is treated with a Lewis acid (e.g., Y(OTf)₃ or a chiral Mg(II) complex), causing the C-C bond to cleave and generate an azomethine ylide intermediate. rsc.orgacs.org This ylide, acting as a three-atom component, undergoes a Ugi-type nucleophilic attack from the isocyanide. rsc.org The resulting nitrilium intermediate is then internally trapped by the α-anion of the ylide, leading to the formation of the azetidine ring. rsc.org This strategy has been successfully applied in enantioselective synthesis by using chiral catalysts. acs.org

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical route to azetidines. digitellinc.com However, the mechanism is complicated by the photophysical properties of imines, whose excited states often undergo rapid, non-productive radiationless decay through E/Z isomerization. digitellinc.com Modern approaches overcome this limitation by using visible-light photocatalysis, which avoids direct excitation of the imine. researchgate.net

The prevailing mechanism involves the selective excitation of one of the reaction partners via triplet energy transfer from a photocatalyst, such as an Iridium(III) complex. acs.orgresearchgate.net In many systems, the alkene is selectively excited to its triplet state. digitellinc.com This excited alkene then reacts with the ground-state imine in a stepwise fashion. digitellinc.com The reaction proceeds through a biradical intermediate, which allows for bond rotation before the final C-N bond is formed to close the azetidine ring. digitellinc.com This stepwise nature through a triplet biradical intermediate explains the observed loss of stereochemical information from the starting materials. digitellinc.com In some cases, specialized substrates like 2-isoxazoline-3-carboxylates are used as imine precursors, as they are particularly amenable to activation via triplet energy transfer. acs.orgbeilstein-journals.org

Acid-Dependent Divergent Mechanisms in Ring Opening

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, and the mechanistic pathway can often be controlled by the reaction conditions, particularly the presence and nature of an acid. For certain N-substituted azetidines, an acid-mediated intramolecular decomposition has been observed. This process is initiated by the nucleophilic attack of a pendant amide group on the protonated azetidine ring, leading to cleavage of a C-N bond.

In other systems, subjecting 2,2-disubstituted azetidines to amide coupling conditions can lead to divergent outcomes. beilstein-journals.org Depending on the conditions, the reaction can proceed through either simple N-acylation or a more complex ring expansion. The ring expansion pathway is favored under acidic conditions and proceeds through a key ring-opened azafulvenium intermediate. beilstein-journals.org This cationic intermediate can then be trapped by the carboxylic acid nucleophile, leading to the formation of a six-membered 5,6-dihydro-4H-1,3-oxazine. The formation of this intermediate can also lead to racemization at adjacent stereocenters. beilstein-journals.org Furthermore, chiral Brønsted acids, such as squaramides, can catalyze the highly enantioselective ring-opening of azetidines by halides, demonstrating that hydrogen-bond donor catalysis can also facilitate these transformations through SN2 mechanisms.

Enzymatic Reaction Mechanisms in Biocatalytic Processes

Biocatalytic processes offer highly selective and efficient routes for the transformation of complex molecules, including azetidine derivatives. The enzymatic reactions involving these strained rings often focus on either ring-opening or modification of substituents.

One key area of study is the enzymatic hydrolysis of the azetidine ring. For instance, L-azetidine-2-carboxylate hydrolase (AC hydrolase), a member of the 2-haloacid dehalogenase (HAD) superfamily, has been identified to catalyze the ring opening of L-azetidine-2-carboxylate. This process is a detoxification mechanism in certain bacteria, converting the toxic proline analog into 2-hydroxy-4-aminobutyrate nih.govnih.gov. The proposed mechanism involves the enzyme facilitating a hydrolytic attack on a carbon atom of the azetidine ring, leading to the cleavage of a C-N bond and subsequent formation of the linear amino acid derivative nih.gov. Studies have shown that this enzymatic activity can be localized in the periplasm of the bacteria, suggesting a protective mechanism where the toxic compound is metabolized before it can enter the cytoplasm nih.gov.

In addition to ring-opening, biocatalysts are employed for the enantioselective transformation of azetidine derivatives. Whole-cell catalysts, such as those from Rhodococcus erythropolis, have been utilized for the biotransformation of racemic 1-benzylazetidine-2-carbonitriles. These systems contain a combination of a nitrile hydratase and an R-enantioselective amidase. The nitrile hydratase, which shows little enantioselectivity, converts the nitrile to the corresponding amide. Subsequently, the highly R-enantioselective amidase hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide largely unreacted. This chemoenzymatic cascade allows for the efficient production of highly enantiopure azetidine-2-carboxylic acids and their amide derivatives rsc.org.

Furthermore, engineered enzymes have been developed to perform novel transformations on related small rings to produce azetidines. Laboratory-evolved variants of cytochrome P450 have been shown to act as "carbene transferases." These enzymes can catalyze the one-carbon ring expansion of aziridines to form azetidines via a nih.govacs.org-Stevens rearrangement, a reaction not known in nature. The enzyme provides a chiral environment that controls the stereochemistry of the rearrangement, leading to highly enantioenriched azetidine products organic-chemistry.org. This approach highlights the potential of directed evolution to create biocatalysts for the synthesis of complex azetidine scaffolds.

Intramolecular Hydrogen Bonding Effects on Stability and Reactivity

Intramolecular hydrogen bonding plays a crucial role in dictating the conformation, stability, and reactivity of molecules. In the context of azetidine derivatives, particularly those with functional groups capable of acting as hydrogen bond donors and acceptors, these non-covalent interactions can significantly influence the molecule's properties.

Studies on oligomers of azetidine-based α-amino acids have revealed the importance of intramolecular hydrogen bonds in stabilizing specific secondary structures. For example, in short oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, the formation of sidechain-to-backbone N-H···N hydrogen bonds (forming a C6γ ring) can accompany and stabilize weak intra-residue C5 hydrogen bonds (N-H···O=C) nih.gov. This cooperative effect leads to the adoption of stable, extended conformations. While these studies are on oligomers, the principles can be extrapolated to understand the conformational preferences of monomeric units like this compound. The presence of the ester carbonyl oxygen and the lone pair on the nitrogen atom allows for the potential of various weak intramolecular interactions that can influence the puckering of the azetidine ring and the orientation of the substituents.

The presence of an intramolecular hydrogen bond can affect the reactivity of a molecule by altering the electron density and accessibility of reactive sites. For example, a hydrogen bond to the carbonyl oxygen of the ester group in this compound could decrease the electrophilicity of the carbonyl carbon, potentially slowing down hydrolysis reactions. Conversely, hydrogen bonding involving the nitrogen atom could modulate its nucleophilicity and basicity.

In reactions involving the formation of azetidines, computational studies have shown that hydrogen bonding can play a significant role in the transition state. For instance, in the biosynthesis of azetidine-2-carboxylic acid, the amine group of the product forms hydrogen bonds with tyrosine and phenylalanine residues in the enzyme's active site, contributing to the stabilization of the product within the active site researchgate.net. While this is an enzymatic context, it underscores the importance of hydrogen bonding in stabilizing structures related to the azetidine ring.

C2-Metallation and Subsequent Electrophilic Trapping Mechanisms

The functionalization of the azetidine ring at the C2 position is a valuable strategy for the synthesis of more complex and substituted derivatives. One of the most effective methods to achieve this is through C2-metallation, typically α-lithiation, followed by quenching with an electrophile.

The mechanism begins with the deprotonation of the proton at the C2 position of an N-substituted azetidine using a strong base, most commonly an organolithium reagent like sec-butyllithium (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) nih.gov. The choice of the N-protecting group is crucial for the success of this reaction. Electron-withdrawing groups, such as N-Boc (tert-butoxycarbonyl) or N-thiopivaloyl, are effective in activating the adjacent protons for deprotonation and stabilizing the resulting organolithium intermediate nih.govrsc.org. For this compound, the N-benzyl group is less activating than these, but the presence of the C2-carboxylate group would significantly acidify the C2-proton, facilitating deprotonation.

Once the lithiated intermediate is formed, it exists as a configurationally labile species, meaning it can undergo rapid inversion of stereochemistry at the carbanionic center nih.govrsc.org. This has important implications for the stereochemical outcome of the reaction.

The second step involves the introduction of an electrophile, which traps the lithiated azetidine. A wide range of electrophiles can be used, including aldehydes, ketones, alkyl halides, and silyl halides, leading to the formation of 2-substituted azetidines with new carbon-carbon or carbon-heteroatom bonds nih.govacs.orgnih.gov.

The stereoselectivity of the electrophilic trapping is a key aspect of this mechanism and can be influenced by several factors, including the nature of the electrophile, the N-substituent, and other substituents on the azetidine ring nih.govnih.govacs.org. In some cases, the reaction proceeds with high diastereoselectivity, which can be rationalized by the stereoconvergence of the rapidly equilibrating lithiated intermediates towards a thermodynamically more stable species before reacting with the electrophile nih.gov. DFT calculations have been used to understand the structure of these lithiated intermediates, suggesting the presence of η³-coordinated species that influence their stability and reactivity nih.gov.

Below is a table summarizing the outcomes of α-lithiation and electrophilic trapping of N-thiopivaloylazetidin-3-ol, a related azetidine derivative, which illustrates the scope of applicable electrophiles.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| D2O | 2-Deuterio-N-thiopivaloylazetidin-3-ol | 98 | 1:2.3 |

| MeI | 2-Methyl-N-thiopivaloylazetidin-3-ol | 85 | >20:1 |

| BnBr | 2-Benzyl-N-thiopivaloylazetidin-3-ol | 75 | >20:1 |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol | 80 | >20:1 |

| Me3SiCl | 2-(Trimethylsilyl)-N-thiopivaloylazetidin-3-ol | 91 | >20:1 |

Aza-Michael Addition Reaction Mechanisms

The aza-Michael addition is a powerful and versatile C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound mdpi.comfrontiersin.org. This reaction is widely used in organic synthesis, including for the preparation of complex azetidine derivatives mdpi.com.

The mechanism of the aza-Michael addition typically proceeds through the nucleophilic attack of an amine on the β-carbon of the activated alkene (the Michael acceptor). In the context of synthesizing substituted azetidines, an appropriately functionalized azetidine can act as the nucleophile. For instance, the reaction of an N-H-containing azetidine with an α,β-unsaturated ester would lead to the formation of a new C-N bond at the β-position of the ester.

Alternatively, and more relevant to the functionalization of a pre-formed azetidine ring, is the use of an azetidine derivative as the Michael acceptor. For example, a derivative such as methyl (N-Boc-azetidin-3-ylidene)acetate can react with various heterocyclic amines in an aza-Michael addition mdpi.com. The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can deprotonate the nucleophilic amine, increasing its reactivity mdpi.com. The nucleophile then adds to the β-carbon of the ylidene acetate, followed by protonation of the resulting enolate to give the final product.

The reaction can also be part of a cascade sequence. For example, the aza-Michael addition of a primary amine to a substrate containing an ester group at the γ-position can be followed by an intramolecular cyclization to form a stable 5-membered pyrrolidone ring frontiersin.orgnih.gov.

The kinetics and mechanism of the aza-Michael addition can be influenced by several factors, including the choice of catalyst, solvent, and the concentration of the reactants whiterose.ac.uk. While often base-catalyzed, Lewis acids can also be employed as catalysts whiterose.ac.uk. The regioselectivity of the addition is a key consideration, especially with unsymmetrical Michael acceptors. In the case of (N-Boc-azetidin-3-ylidene)acetate, the addition occurs specifically at the β-position relative to the ester group mdpi.com.

Computational and Theoretical Insights into Reactivity

Quantum Chemical Analysis of Reaction Pathways and Energy Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions, including those involving azetidine derivatives. These computational methods allow for the detailed investigation of reaction pathways, the characterization of transition states, and the calculation of activation energy barriers, providing insights that are often difficult to obtain through experimental means alone.

In the context of azetidine synthesis, DFT calculations have been used to explain the regio- and diastereoselectivity of ring-forming reactions. For example, in the synthesis of 2-arylazetidines from oxiranes, quantum chemical modeling at the M06-2X/6-31G(d,p) level of theory with an implicit-explicit solvation model was used to analyze the different possible reaction pathways acs.orgsemanticscholar.org. The calculations revealed that the formation of the four-membered azetidine ring is kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine ring acs.orgresearchgate.net. By calculating the Gibbs free energy of the transition states for the different cyclization pathways, it was shown that the energy barrier for the formation of the trans-azetidine was the lowest, which was in excellent agreement with the experimental observation of high diastereoselectivity acs.org.

DFT has also been employed to study the enzymatic biosynthesis of azetidine-2-carboxylic acid. These studies modeled the active site of the AZE synthase and calculated the electronic energies of the reactant, transition state, and product researchgate.netnih.govtum.de. The calculations supported a mechanism involving an intramolecular SN2-type cyclization of S-adenosylmethionine (SAM) and highlighted the role of specific amino acid residues in stabilizing the transition state through interactions such as hydrogen bonding and cation-π interactions researchgate.netnih.gov.

The following table presents calculated thermodynamic data for the formation of azetidine and pyrrolidine derivatives from a metalated benzylaminomethyloxirane, illustrating the kinetic preference for the four-membered ring formation.

| Product | ΔH‡ | ΔG‡ | ΔHrxn | ΔGrxn |

|---|---|---|---|---|

| trans-Azetidine | 50.5 | 58.0 | -160.2 | -152.4 |

| cis-Azetidine | 65.6 | 67.7 | -128.8 | -120.8 |

| trans-Pyrrolidine | 70.8 | 79.4 | -267.1 | -245.1 |

| cis-Pyrrolidine | 77.1 | 80.8 | -215.3 | -205.9 |

These computational studies provide a molecular-level understanding of the factors that control the reactivity and selectivity of reactions involving azetidines, guiding the design of new synthetic methods and the interpretation of experimental results.

Frontier Molecular Orbital Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO is a key factor in determining the feasibility of a reaction; a smaller energy gap generally leads to a more favorable interaction and a lower activation energy.

In the context of azetidine chemistry, FMO theory can be applied to understand and predict the outcomes of various reactions. For example, in cycloaddition reactions used to synthesize azetidines, such as the aza Paternò-Büchi reaction, the interaction between the HOMO of the alkene and the LUMO of the imine (or vice versa) is crucial. The relative energies of these frontier orbitals will determine whether the reaction is favorable and can also influence the regioselectivity of the cycloaddition. Recently, computational models based on frontier orbital energies have been used to predict the success of visible light-mediated aza Paternò-Büchi reactions to form azetidines sciencedaily.com. By calculating the frontier orbital energies of a range of alkenes and oximes (as imine precursors), researchers were able to predict which pairs would react successfully sciencedaily.com.

For a molecule like this compound, FMO theory can provide insights into its reactivity towards different reagents. The HOMO of this molecule would likely be associated with the lone pair of electrons on the nitrogen atom, making it nucleophilic. The LUMO would likely be associated with the π* orbital of the carbonyl group in the ester, making this position electrophilic.

Nucleophilic Attack: The reactivity of the nitrogen atom as a nucleophile can be understood by considering the energy and localization of the HOMO. Reactions with electrophiles would involve the interaction of the HOMO of the azetidine with the LUMO of the electrophile.

Electrophilic Attack: The susceptibility of the azetidine to attack by nucleophiles can be analyzed by examining the LUMO. For instance, in the case of C2-metallation, the deprotonation is facilitated by the stabilization of the resulting anion, which can be rationalized by the electronic properties of the molecule, though FMO theory is more commonly applied to concerted reactions.

By analyzing the energies and shapes of the HOMO and LUMO, chemists can make qualitative predictions about the reactivity of this compound and other azetidine derivatives, guiding the selection of reagents and reaction conditions.

Redox Properties and Their Impact on Ring Opening Energetics

The redox behavior of azetidine derivatives, including this compound, is a critical factor influencing the energetics of their ring-opening reactions. The inherent ring strain of the four-membered azetidine ring makes these compounds susceptible to reactions that relieve this strain. Redox processes, involving either the transfer of electrons to or from the molecule, can significantly lower the activation energy for ring cleavage.

Photoredox catalysis has emerged as a powerful strategy for the synthesis and transformation of azetidines. In this approach, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with the azetidine derivative. For instance, copper-mediated photoredox catalysis has been utilized for the radical 4-exo-dig cyclization of ynamides to generate azetidines. nih.gov This process involves the generation of radical species that are key to the cyclization, highlighting the role of redox events in forming the azetidine ring itself. nih.gov

Conversely, redox-mediated processes can facilitate the ring opening of azetidines. The formation of a radical cation or anion on the azetidine ring can weaken the C-N or C-C bonds, predisposing the ring to open. The energetics of this ring opening are dependent on the specific substituents on the azetidine ring, which can stabilize or destabilize the resulting radical intermediates. While specific studies on the redox properties of this compound are not extensively detailed in the literature, general principles suggest that the benzyl group on the nitrogen and the ethyl carboxylate at the 2-position would influence the molecule's redox potential and the subsequent stability of any radical intermediates formed.

Recent research has also explored the use of photochemical methods, such as the Norrish–Yang cyclization, to form azetidinols, which can then undergo ring-opening reactions. beilstein-journals.orguni-mainz.de These processes are fundamentally governed by the electronic properties of the excited states of the precursor molecules, which are a facet of their broader redox behavior. beilstein-journals.orguni-mainz.de The "build and release" strategy, where a strained ring is photochemically synthesized and then subsequently opened, relies on the controlled input of energy to overcome the activation barriers for both ring formation and cleavage. beilstein-journals.org

Computational Modeling of Stereoselectivity and Regioselectivity

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereoselectivity and regioselectivity of reactions involving azetidine derivatives. nih.gov These computational studies provide insights into reaction mechanisms, transition state geometries, and the energetic factors that govern product outcomes. nih.govresearchgate.net

For reactions involving nucleophilic attack on the azetidine ring, computational models can elucidate the factors controlling regioselectivity. The attack can occur at either the C2 or C4 position, and the preference is influenced by electronic and steric effects of the substituents. magtech.com.cn For instance, in the ring-opening of azetidiniums, DFT calculations have been employed to understand the parameters that govern whether a nucleophile will attack the more or less substituted carbon atom adjacent to the nitrogen. nih.gov These models can calculate the energies of the different possible transition states, with the lower energy pathway corresponding to the major product. researchgate.net The presence of the ethyl carboxylate group in this compound would be expected to significantly influence the electronic properties of the C2 position, making it a key factor in computational predictions of regioselectivity. magtech.com.cn

Stereoselectivity in reactions of azetidines, such as cycloadditions or ring-opening reactions that generate new stereocenters, can also be rationalized and predicted through computational modeling. nih.govrsc.org For example, in the aza Paternò–Büchi reaction to synthesize azetidines, the stereochemical outcome can differ depending on whether the reaction proceeds through a singlet or triplet excited state. rsc.org Computational models can help to determine the likely electronic state and predict the resulting stereochemistry. rsc.org Studies on proline-related catalysts, which share structural similarities with azetidine-2-carboxylic acid derivatives, have used DFT to analyze the origins of stereoselectivity in aldol reactions. researchgate.netnih.gov These analyses involve examining the geometries of transition states to identify the key interactions that favor the formation of one stereoisomer over another. researchgate.netnih.gov

Recent advancements have even utilized computational models to guide the synthesis of azetidines by predicting which precursor molecules will react successfully. mit.edu By calculating frontier orbital energies, researchers can prescreen potential reactants and predict the feasibility and outcome of photocatalyzed reactions to form azetidines. mit.edu This predictive power of computational chemistry is crucial for designing efficient and selective syntheses of complex molecules containing the azetidine motif.

Structural Elucidation and Characterization Methodologies for Azetidine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like Ethyl 1-benzylazetidine-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Protons on carbons adjacent to the nitrogen atom and the carbonyl group of the ester are expected to be deshielded, appearing at a lower field. The aromatic protons of the benzyl (B1604629) group typically appear in the range of 7.2-7.4 ppm. The protons of the four-membered azetidine (B1206935) ring exhibit complex coupling patterns due to their constrained geometry.

The ¹³C NMR spectrum , typically recorded with broadband proton decoupling, shows a single peak for each unique carbon atom. libretexts.org The chemical shifts provide insight into the functional groups present. Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-180 ppm). libretexts.orglibretexts.org Aromatic carbons absorb in the 110-160 ppm region, while sp³-hybridized carbons of the azetidine ring, benzyl group, and ethyl ester appear at higher fields. libretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azetidine-C2 | ~3.8 - 4.2 (t) | ~60 - 65 |

| Azetidine-C3 | ~2.2 - 2.6 (m) | ~25 - 30 |

| Azetidine-C4 | ~3.3 - 3.7 (m) | ~55 - 60 |

| Benzyl-CH₂ | ~3.6 - 4.0 (s) | ~58 - 63 |

| Benzyl-Aromatic | ~7.2 - 7.4 (m) | ~127 - 138 |

| Ester-C=O | - | ~170 - 175 |

| Ester-O-CH₂ | ~4.1 - 4.3 (q) | ~60 - 65 |

| Ester-CH₃ | ~1.2 - 1.4 (t) | ~14 - 16 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other experimental conditions. (t = triplet, q = quartet, m = multiplet, s = singlet)

Two-Dimensional NMR Techniques for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the stereochemistry of a molecule. libretexts.org This technique identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through chemical bonds. libretexts.orgyoutube.com For cyclic structures like azetidines, NOESY can establish the relative configuration of substituents. For instance, a NOESY experiment on this compound could show a correlation between the proton at the C2 position and one of the protons at the C3 position, helping to define their spatial relationship on the four-membered ring. The regiochemistry of certain azetidine derivatives has been confirmed using NOESY experiments that show clear correlations between protons on the azetidine ring and adjacent substituents. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D experiments that map correlations between protons and carbons.

The HSQC experiment identifies all carbon atoms that are directly attached to a proton, simplifying the assignment of the ¹³C spectrum. columbia.edu Each peak in the HSQC spectrum corresponds to a C-H bond.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the benzylic CH₂ protons to the C2 and C4 carbons of the azetidine ring, as well as to the quaternary aromatic carbon. Similarly, correlations from the azetidine ring protons to the ester carbonyl carbon would confirm the connectivity of the carboxylate group. Such experiments have been effectively used to confirm the structures of various substituted azetidines. nih.gov

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. Although less sensitive than ¹H NMR, it can be a valuable tool. The chemical shift of the nitrogen in the azetidine ring is influenced by its substitution and the ring strain. For tertiary aliphatic amines, the ¹⁵N chemical shift typically falls within a range of 10 to 100 ppm. science-and-fun.de In related azetidine systems, ¹⁵N chemical shifts have been observed at approximately -315 to -350 ppm when referenced against liquid ammonia, which corresponds to +65 to +25 ppm on the nitromethane (B149229) scale commonly used today. nih.govscience-and-fun.de These values are consistent with a tertiary amine environment within a strained ring system.

X-ray Crystallography for Definitive Three-Dimensional Structures and Absolute Configuration

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the molecule.

For chiral molecules like this compound, single-crystal X-ray diffraction can determine the absolute configuration if a heavy atom is present or by using specific crystallographic techniques. The crystal structure reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds. Although a specific crystal structure for this compound is not detailed in the literature, the technique is widely applied to characterize azetidine-containing compounds and other complex organic molecules, confirming their stereochemistry and conformation. nih.govresearchgate.netmdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis (excluding basic M+ data)

Mass spectrometry is a powerful analytical technique that provides insight into the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For Ethyl 1-benzylazetidine-2-carboxylate, the fragmentation is influenced by the presence of the N-benzyl group, the ethyl ester functionality, and the strained four-membered azetidine ring.

Under electron impact (EI) ionization, the molecule undergoes specific cleavages that lead to the formation of characteristic fragment ions. The N-benzyl substituent plays a significant role in directing the fragmentation. A prominent fragmentation pathway involves the cleavage of the carbon-carbon bond of the alkyl chain attached to the nitrogen atom. This often results in the formation of the highly stable tropylium (B1234903) ion (C_7H_7^+) at m/z 91, which is a common fragment observed for N-benzyl substituted compounds. scispace.com

The ethyl ester group also directs fragmentation. Cleavage of bonds adjacent to the carbonyl group is a typical pathway for esters. libretexts.org This can result in the loss of the ethoxy group (-OCH_2CH_3) to form an acylium ion, or the loss of the entire ethyl carboxylate group.

The azetidine ring itself can undergo ring-opening fragmentations, although the specific pathways can be complex. The strained nature of the four-membered ring makes it susceptible to cleavage upon ionization.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of Ethyl 1-benzylazetidine-2-carboxylate

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 91 | [C_7H_7]^+ (Tropylium ion) | Benzylic cleavage from the nitrogen atom. scispace.com |

| 146 | [M - CO_2Et]^+ | Loss of the ethyl carboxylate group. |

| 174 | [M - OEt]^+ | Alpha-cleavage with loss of the ethoxy radical from the ester. libretexts.org |

| 118 | [C_8H_8N]^+ | Cleavage of the azetidine ring. |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While mass spectrometry provides valuable information about the molecular mass and fragments, a complete and unambiguous structural assignment requires the integration of data from multiple spectroscopic techniques, primarily ¹H NMR and ¹³C NMR spectroscopy, often supplemented by Infrared (IR) spectroscopy.

¹H NMR Spectroscopy provides detailed information about the proton environments in the molecule. For Ethyl 1-benzylazetidine-2-carboxylate, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the protons on the azetidine ring, and the ethyl group of the ester. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the azetidine ring, and the carbons of the ethyl and benzyl groups. The chemical shifts of these carbons are diagnostic of their functional group and local electronic environment.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In the case of Ethyl 1-benzylazetidine-2-carboxylate, a strong absorption band around 1720-1740 cm⁻¹ would confirm the presence of the carbonyl group (C=O) of the ester. Absorptions in the 1100-1300 cm⁻¹ region would indicate the C-O stretching of the ester, and bands around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ would correspond to the aromatic C-H and C=C stretching vibrations, respectively. ucalgary.cauobasrah.edu.iq

By combining the data from these techniques, a detailed picture of the molecular structure can be assembled. For example, the molecular weight from mass spectrometry establishes the overall formula. The functional groups identified by IR spectroscopy are then mapped onto the carbon skeleton determined by ¹³C NMR. Finally, the precise arrangement of protons and their connectivity are confirmed by ¹H NMR, including through-bond couplings observed in the splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons.

Table 2: Integrated Spectroscopic Data for the Structural Assignment of Ethyl 1-benzylazetidine-2-carboxylate

| Spectroscopic Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragments (e.g., m/z 91). | Confirms molecular weight and presence of a benzyl group. scispace.com |

| ¹H NMR | Signals in aromatic, benzylic, aliphatic (ring), and ethyl regions with specific multiplicities and integrations. | Defines the number and connectivity of protons in the molecule. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons at characteristic chemical shifts. | Confirms the carbon framework and the presence of the ester and benzyl groups. |

| Infrared (IR) Spectroscopy | Strong absorption around 1735 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O stretch). | Confirms the presence of the ethyl ester functional group. ucalgary.ca |

Table of Compounds

| Compound Name |

| Ethyl 1-benzylazetidine-2-carboxylate |

| Tropylium ion |

| Acylium ion |

Advanced Applications of Azetidine Scaffolds in Organic Synthesis

Chiral Azetidines as Versatile Building Blocks for Complex Molecules

Chiral azetidines, particularly derivatives of azetidine-2-carboxylic acid, are highly sought-after building blocks for constructing complex molecular architectures. researchgate.netnih.gov The conformational rigidity imposed by the four-membered ring makes them excellent candidates for use as surrogates for natural amino acids in peptidomimetics, enabling the synthesis of peptides with constrained secondary structures. nih.govacs.orgrsc.org Ethyl 1-benzylazetidine-2-carboxylate is a precursor to the non-proteinogenic amino acid L-azetidine-2-carboxylic acid, which has been synthesized through various efficient, multi-step routes. acs.orgresearchgate.netnih.gov

The synthetic utility of these building blocks is demonstrated in their stereoselective functionalization. rsc.org For instance, the diastereoselective α-alkylation of N-protected azetidine-2-carboxylic acid esters allows for the introduction of diverse substituents at the α-position, leading to a wide array of α-substituted azetidine (B1206935) derivatives. rsc.orgnih.gov These chiral synthons have been successfully incorporated into di- and tripeptides, showcasing their potential in protein engineering and the study of novel secondary structures. acs.org The unique three-dimensional arrangement of substituents on the rigid azetidine core provides a powerful tool for probing and modulating biological interactions.

Strategic Derivatization for Tailored Functionalized Azetidines

The functional handles present in this compound—namely the ester group and the N-benzyl protecting group—offer multiple avenues for strategic derivatization to create a library of tailored azetidines.

The ester and nitrogen functionalities of this compound are readily modified to introduce new chemical properties and connection points for further synthesis. The ester group can undergo several classical transformations. Saponification yields the corresponding carboxylic acid, which can then be coupled with amines to form a diverse range of amides. Alternatively, reduction of the ester provides the corresponding hydroxymethyl azetidine, a valuable intermediate for further elaboration. rsc.org Hydrazinolysis of the ester can also be performed to yield carbohydrazides, which serve as precursors for various heterocyclic systems. mdpi.comnih.gov

The nitrogen atom, protected by a benzyl (B1604629) group, can be readily deprotected via hydrogenolysis. This unmasks the secondary amine, which can then be subjected to N-alkylation or N-acylation to introduce a variety of substituents. This strategic removal and replacement of the N-substituent are crucial for modulating the molecule's steric and electronic properties and for its incorporation into larger structures. rsc.orgnih.gov

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Ethyl Ester | 1. NaOH or KOH (hydrolysis) 2. H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | LiAlH₄ or NaBH₄ (reduction) | Primary Alcohol |

| Ethyl Ester | 1. NaOH 2. Amine, Coupling Agent (e.g., EDC, HOBt) | Amide |

| Ethyl Ester | NH₂NH₂ (hydrazinolysis) | Hydrazide |

| N-Benzyl | H₂, Pd/C (hydrogenolysis) | Secondary Amine (NH) |

| Secondary Amine (NH) | R-X, Base (alkylation) | Tertiary Amine (N-R) |

| Secondary Amine (NH) | RCOCl, Base (acylation) | Amide (N-COR) |

The azetidine scaffold serves as a valuable core for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. These scaffolds are of great interest in drug discovery as they can explore new chemical space and act as bioisosteres for other cyclic systems. rmit.edu.vnenamine.net

The synthesis of spirocyclic azetidines can be achieved through multi-step sequences, often involving the reduction of azetidinones (β-lactams) that are formed from cyclic carboxylic acids or ketones. nih.govresearchgate.net For instance, a common strategy involves the [2+2] cycloaddition to form a β-lactam, followed by reduction to the corresponding azetidine. researchgate.net Derivatives of this compound can be envisioned as precursors for these systems. For example, modification of the ester to an appropriate functional group could facilitate an intramolecular ring-closing reaction to form a fused system. One such strategy is ring-closing metathesis (RCM), where N-alkylation of the deprotected azetidine with an appropriate diene-containing moiety, followed by RCM, can yield fused bicyclic structures. nih.gov These advanced synthetic strategies allow for the transformation of simple azetidine building blocks into architecturally complex molecules with potential applications in medicinal chemistry. nih.gov

Computational Design in Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

Computational methods are integral to modern drug discovery, providing powerful tools to understand and predict the interactions of small molecules with biological targets. For azetidine derivatives, these techniques guide the rational design of new compounds with improved potency and selectivity. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. rjptonline.orgrjptonline.org For azetidine-based compounds, docking studies help elucidate how the rigid four-membered ring orients substituents within the target's active site. proquest.comjmpas.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rjptonline.orgnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide insights into the dynamic behavior of the complex, revealing conformational changes and the stability of key interactions. For example, a theoretical study of an azetidine derivative targeting viral proteins used MD simulations to validate docking results, calculating parameters like root-mean-square deviation (RMSD) and binding energies to confirm the compound's potential as an inhibitor. researchgate.net These computational approaches are crucial for understanding ligand-target interactions at a molecular level, thereby guiding the design of more effective azetidine-based therapeutics. mdpi.comresearchgate.net

| Azetidine Derivative Class | Biological Target | Computational Method(s) | Key Findings |

| Azetidin-2-ones | Enoyl-acyl carrier protein reductase (InhA) | Molecular Docking | Identified hydrogen bonding and hydrophobic interactions, suggesting antitubercular activity. rjptonline.orgrjptonline.org |

| Indole-bearing azetidines | Monoamine oxidase A (MAO-A) | Molecular Docking | Performed to understand intermolecular interactions and predict antidepressant activity. proquest.com |

| Novel azetidine derivative | Hepatitis C Virus (HCV) NS5B & Norovirus | Docking & MD Simulations | Validated docking poses, calculated binding energies, and suggested potential as a dual antiviral inhibitor. researchgate.net |

| Bis-Azetidinones | Fungal and Bacterial Proteins | Molecular Docking | Revealed low binding affinities, suggesting potential for use as antimicrobial agents. nih.gov |

The unique structural properties of the azetidine ring have led to several guiding principles for its use in inhibitor design. The constrained nature of the ring is a key feature, as it reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations.

One successful design strategy involves using the azetidine-2-carboxamide (B111606) scaffold as a conformationally restricted replacement for more flexible structures. A notable example is the development of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov In this work, replacing an R-proline-amide core with an R-azetidine-2-carboxamide led to a significant, log-order improvement in potency. acs.orgnih.gov This enhancement was attributed to the azetidine ring's ability to better position key functional groups for optimal interaction within the STAT3 protein.

| Compound Series | Target | Key SAR Finding | Reference |

| Azetidine-2-carboxamides | STAT3 | Replacement of a proline ring with an azetidine ring led to sub-micromolar potency. | acs.orgnih.gov |

| Azetidine-2-carboxamides | STAT3 | Modifications to the salicylate (B1505791) and cyclohexylbenzyl moieties systematically improved potency. | acs.orgnih.gov |

| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | A benzyloxycarbonyl moiety at the N-terminus was essential for anti-HCMV activity. | nih.gov |

| Azetidine-based imidazopyridines | PDE10A | Structure-based design led to potent and highly selective inhibitors with good oral bioavailability. | nih.gov |

Exploiting Ring Strain for Novel Synthetic Pathways and Reactivity

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a subject of significant interest in organic synthesis and medicinal chemistry. rsc.orgnih.gov Its unique reactivity is largely governed by a considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is intermediate between that of the highly reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive, five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This balance provides the azetidine ring with satisfactory stability for handling while also priming it for unique, strain-driven reactions that are not readily accessible with other saturated heterocycles. rsc.orgresearchwithrutgers.com The compound This compound serves as a characteristic example of a functionalized azetidine, embodying the structural features that allow for the exploitation of this ring strain.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key properties of the title compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 54773-11-4 | chemnet.com |

| Molecular Formula | C₁₃H₁₇NO₂ | chemnet.com |

| Molecular Weight | 219.2796 g/mol | chemnet.com |

| Density | 1.128 g/cm³ | chemnet.com |

| Boiling Point | 290.141°C at 760 mmHg | chemnet.com |

| Flash Point | 103.735°C | chemnet.com |

| Refractive Index | 1.552 | chemnet.com |

| InChI Key | InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | chemcd.com |

The inherent energy of the strained azetidine ring is a powerful tool for synthetic chemists, enabling a variety of transformations driven by the release of this strain. A primary manifestation of this is in ring-opening reactions. The cleavage of the σ-N–C bond is a common pathway, providing access to highly functionalized linear amines that would be challenging to synthesize otherwise. rsc.orgrsc.org A notable example is the regioselective ring-opening of 2-substituted azetidines using the Olah reagent (pyridine-HF). This reaction proceeds under mild conditions and is promoted by the acid activation of the ring's nitrogen atom, leading to the formation of a carbocation intermediate that is then attacked by fluoride (B91410) to yield valuable γ-fluorinated amines. rsc.org

A more advanced strategy, termed the "build and release approach," deliberately constructs a strained intermediate to facilitate subsequent reactions. beilstein-journals.org In this methodology, a simple precursor can be photochemically cyclized via a Norrish–Yang reaction to build a strained azetidinol (B8437883) intermediate. beilstein-journals.org The strain energy pre-installed in this four-membered ring is then released in a subsequent step, such as a ring-opening reaction upon the addition of electron-deficient ketones or boronic acids. This strategy has been successfully employed to synthesize highly substituted dioxolanes, demonstrating a novel pathway that is entirely dependent on the formation and release of molecular strain. beilstein-journals.org

The high ring strain of azetidine precursors can also be exploited to synthesize the azetidine core itself. For instance, the modular construction of azetidines can be achieved from highly strained azabicyclo[1.1.0]butane derivatives. organic-chemistry.org In this pathway, the cleavage of the central C-N bond is the key transformation that relieves the immense strain of the bicyclic system to form the comparatively more stable, yet still reactive, azetidine ring. organic-chemistry.org

Beyond ring-opening, the rigidity conferred by the strained four-membered ring allows for highly stereoselective functionalizations on the ring itself. The restricted conformational flexibility of the azetidine-2-carboxylate scaffold enables precise control over the introduction of new substituents. Research has shown that the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters can be achieved by forming an N-borane complex. rsc.org This approach leverages the fixed geometry of the ring to direct incoming reagents, allowing for the synthesis of specific α-substituted stereoisomers, a task that is more difficult with flexible five- and six-membered rings. rsc.org

Future Directions and Emerging Research Areas in Azetidine Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is a primary focus of current research.

Recent advancements include:

Catalytic Asymmetric Synthesis : Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical route to chiral azetidin-3-ones, avoiding the need for potentially hazardous diazo intermediates. nih.gov Similarly, organocatalysis, using catalysts like diphenylprolinol trimethylsilyl (B98337) ether, has been employed to activate aldehydes for stereoselective reactions with aldimines to form azetidin-2-ols. rsc.org

Photocatalysis : The aza Paternò–Büchi reaction, a [2+2] cycloaddition of imines and alkenes, represents a direct route to azetidines. acs.orgnih.gov Visible-light-enabled versions of this reaction have been developed to overcome limitations such as competing side reactions, allowing for the synthesis of complex bicyclic azetidines with high diastereoselectivity. nih.govresearchgate.net

Substrate-Controlled Diastereoselectivity : Chiral auxiliaries, such as tert-butanesulfinamide, have been used to achieve high levels of stereocontrol in the synthesis of C-2-substituted azetidines. rsc.org Another approach involves the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles, enabling the synthesis of various optically active 2-substituted azetidines. rsc.org

Ring-Forming Reactions : A general and scalable two-step method for the regio- and diastereoselective synthesis of alkaloid-type 2-arylazetidines has been developed, where the strained four-membered ring is formed preferentially over the thermodynamically more stable five-membered ring under kinetic control. acs.org

| Methodology | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Cationic Gold(I) Complex | Forms chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

| Aza Paternò–Büchi Reaction | Visible Light Photocatalyst | Direct [2+2] cycloaddition of imines and alkenes. | acs.orgnih.gov |

| Auxiliary-Controlled Synthesis | Chiral tert-butanesulfinamide | High stereoselectivity in C-2 substituted azetidines. | rsc.org |

| Diastereoselective Alkylation | N-Borane Complex / LDA | Synthesis of optically active 2-substituted azetidines. | rsc.org |

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

The inherent ring strain of azetidines makes them excellent candidates for ring-opening and ring-expansion reactions, providing access to a diverse range of more complex nitrogen-containing molecules. rsc.org

Strain-Release Reactions : The reactivity of azetidines is largely driven by their significant ring strain, which allows for unique chemical transformations under specific conditions. rsc.orgrsc.org This property allows them to be stable for handling while being reactive enough for synthetic manipulation. rsc.org

Ring Expansions : Research has shown that azetidines can undergo ring expansion reactions with various unsaturated compounds, such as isocyanates and allenes, to efficiently produce five- to eight-membered N-heterocyclic compounds. researchgate.net

Radical Cyclizations : A novel approach to azetidine (B1206935) synthesis involves a copper-catalyzed, photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This method demonstrates high functional group tolerance and provides access to C3-substituted and unsaturated azetidines that can be further functionalized. nih.gov

Palladium-Catalyzed C-H Amination : Highly efficient syntheses of azetidines have been achieved via palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds at the γ and δ positions, showcasing a modern approach to forming the azetidine ring. chemrxiv.org

Advanced Computational Modeling for Predictive Synthesis and Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes and design novel synthetic routes.

Recently, researchers at MIT and the University of Michigan have successfully used computational models to predict which compounds will react to form azetidines via photocatalysis. mit.edubioquicknews.com Their model analyzes key factors to predict the success of aza Paternò–Büchi reactions between acyclic imines (specifically oxime esters) and alkenes. acs.org

The key predictive factors identified are:

Frontier Orbital Energy Match : The energy of the imine's frontier orbital must align with that of the alkene after it has been activated by the photocatalyst. acs.org

Transition State Energy : The energy of the transition state for the desired cycloaddition must be lower than the energy barrier for competing side reactions, like alkene dimerization. acs.org

Steric Accessibility : The carbon atom of the oxime must have sufficient accessible surface area to participate in the reaction. acs.org

By calculating these parameters, the model could accurately predict which of 18 different alkene-oxime pairs would successfully form an azetidine, with the predictions being largely confirmed by experimental results. mit.edu This predictive power allows chemists to screen potential substrates computationally, saving significant time and resources compared to a traditional trial-and-error approach. mit.edu

| Alkene-Oxime Pair | Computational Prediction | Experimental Outcome | Reference |

|---|---|---|---|

| Pair A | High Yield Predicted | High Yield Observed | mit.edu |

| Pair B | Low/No Yield Predicted | Low/No Yield Observed | mit.edu |

| Pair C | High Yield Predicted | High Yield Observed | mit.edu |

Integration of Bio-inspired and Biocatalytic Approaches for Azetidine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes to construct azetidine rings is a burgeoning area of research.

A significant breakthrough in this area is the development of an engineered "carbene transferase" enzyme for the enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.org Researchers at the California Institute of Technology evolved a variant of cytochrome P450, named P411-AzetS, to catalyze an asymmetric researchgate.netmit.edu-Stevens rearrangement. thieme-connect.com

Key features of this biocatalytic approach include:

Unprecedented Stereocontrol : The P411-AzetS enzyme exhibits exceptional stereocontrol, achieving an enantiomeric ratio of 99:1. researchgate.netchemrxiv.org

Overcoming Inherent Reactivity : The enzyme's active site overrides the natural tendency of the reactive aziridinium (B1262131) ylide intermediate to undergo cheletropic extrusion of an olefin, instead favoring the desired researchgate.netmit.edu-Stevens rearrangement to form the azetidine ring. chemrxiv.orgthieme-connect.com This transformation is not currently achievable with other types of catalysts. researchgate.netchemrxiv.org

Scalability : The reaction can be performed on a gram scale using whole E. coli cells harboring the engineered enzyme, demonstrating its potential for practical applications. thieme-connect.com

Another biocatalytic strategy involves the use of whole-cell catalysts, such as Rhodococcus erythropolis AJ270, for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles into the corresponding carboxylic acids and amides with excellent yields and enantiomeric excess (>99.5% ee). nih.gov This process relies on the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-benzylazetidine-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A high-yield synthesis involves nucleophilic substitution using LaCl₃ as a catalyst and n-hexyllithium as a base. Key parameters include dry toluene as the solvent, stoichiometric control of the nucleophile (e.g., 2-amino-2-methylpropan-1-ol), and heating at 100°C for 15 minutes. Post-reaction workup typically involves celite filtration and drying over Na₂SO₄ . Table 1 : Key reaction parameters for amide formation (adapted from ):

| Parameter | Value/Detail |

|---|---|

| Catalyst | LaCl₃ (2.40 mmol) |

| Solvent | Dry toluene (50 mL) |

| Nucleophile | 2-amino-2-methylpropan-1-ol (46.13 mmol) |

| Base | n-hexyllithium (46.13 mmol) |

| Reaction temperature | 100°C for 15 minutes |

| Workup | Celite filtration, Na₂SO₄ drying |

Q. How does the reaction mechanism of nucleophilic substitution apply to the synthesis of azetidine derivatives?

- Methodological Answer : The mechanism involves attack of the deprotonated nucleophile (e.g., alcohol or amine) on the electrophilic carbon of the azetidine ring. Steric hindrance from the benzyl group influences regioselectivity. Reaction monitoring via TLC or in-situ IR spectroscopy can validate intermediate formation. Computational DFT studies (e.g., Gaussian) help map transition states .

Q. What analytical techniques are critical for characterizing this compound?